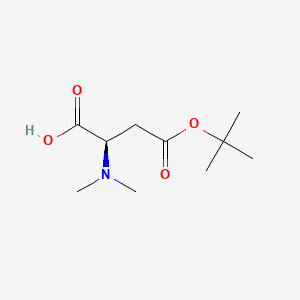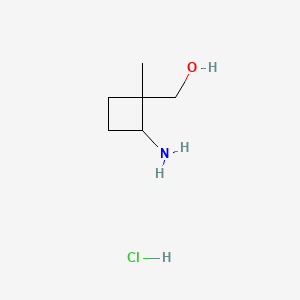![molecular formula C11H11NO B6608130 4-phenyl-2-azabicyclo[2.1.1]hexan-3-one CAS No. 2839138-68-8](/img/structure/B6608130.png)
4-phenyl-2-azabicyclo[2.1.1]hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-azabicyclo[2.1.1]hexan-3-one (also known as 4-Phenyl-2-azabicyclohexan-3-one, 4-Phenylazabicyclohexan-3-one, or 4-Phenyl-2-azabicyclohexan-3-one) is an organic compound belonging to the bicyclic heterocyclic family. It is a bicyclic compound that contains a fused ring system of two benzene rings and one azabicyclic ring. This compound is an interesting compound due to its unique structure and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-azabicyclo[2.1.1]hexan-3-one is not fully understood. However, it is thought to act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the regulation of neurotransmission. The inhibition of acetylcholinesterase by this compound is thought to lead to an increase in the levels of the neurotransmitter acetylcholine, which is involved in cognitive processes such as memory and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is thought to act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the regulation of neurotransmission. The inhibition of acetylcholinesterase by this compound is thought to lead to an increase in the levels of the neurotransmitter acetylcholine, which is involved in cognitive processes such as memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Phenyl-2-azabicyclo[2.1.1]hexan-3-one in laboratory experiments include its low cost, ease of synthesis, and its ability to act as an inhibitor of acetylcholinesterase. The main limitation of using this compound in laboratory experiments is the lack of understanding of its mechanism of action and its potential physiological effects.
Direcciones Futuras
Future research on 4-Phenyl-2-azabicyclo[2.1.1]hexan-3-one should focus on further elucidating its mechanism of action, exploring its potential biochemical and physiological effects, and investigating its potential applications in the treatment of neurological disorders. Additionally, further research should be conducted on the synthesis of this compound and the optimization of its synthesis conditions. Furthermore, research should be conducted on the potential toxicity of this compound and its potential side effects. Finally, research should be conducted on the potential applications of this compound in other areas of scientific research.
Métodos De Síntesis
4-Phenyl-2-azabicyclo[2.1.1]hexan-3-one can be synthesized by the reaction of 4-chloro-2-azabicyclo[2.1.1]hexan-3-one with phenylmagnesium bromide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane at room temperature. The reaction yields this compound as the major product in a yield of approximately 87%.
Aplicaciones Científicas De Investigación
4-Phenyl-2-azabicyclo[2.1.1]hexan-3-one has been used in various scientific research applications, such as in the study of enzyme inhibition and as a potential drug candidate. It has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been studied as a potential drug candidate for the treatment of Alzheimer’s disease.
Propiedades
IUPAC Name |
4-phenyl-2-azabicyclo[2.1.1]hexan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-11(6-9(7-11)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYZKVJCBJUWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(difluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6608063.png)

![3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B6608080.png)

![3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid](/img/structure/B6608096.png)

![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608119.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)





